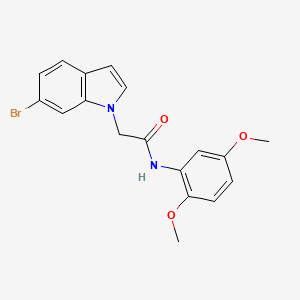

2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Beschreibung

2-(6-Brom-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid ist eine synthetische organische Verbindung, die einen bromierten Indol-Rest und eine Dimethoxyphenylacetamid-Gruppe aufweist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Eigenschaften

Molekularformel |

C18H17BrN2O3 |

|---|---|

Molekulargewicht |

389.2 g/mol |

IUPAC-Name |

2-(6-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17BrN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

InChI-Schlüssel |

OIQWUDHKPIMCDI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(6-Brom-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom am Indolring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um die an den Indol- oder Phenylringen vorhandenen funktionellen Gruppen zu modifizieren.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplung: Palladiumkatalysatoren in Gegenwart geeigneter Liganden und Basen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(6-Brom-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung auf ihre potenziellen pharmakologischen Eigenschaften untersucht. Sie kann eine Aktivität gegen bestimmte biologische Ziele zeigen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht. Studien können sich auf ihre Auswirkungen auf zelluläre Signalwege, Enzyminhibition oder Rezeptorbindung konzentrieren.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden. Ihre strukturellen Merkmale können den Endprodukten wünschenswerte Eigenschaften verleihen.

Wirkmechanismus

Der Mechanismus, durch den 2-(6-Brom-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid seine Wirkungen entfaltet, hängt von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an zellulären Prozessen beteiligt sind. Die Verbindung kann diese Zielstrukturen modulieren, indem sie an aktive Zentren bindet, die Protein-Konformation verändert oder Signaltransduktionswege beeinflusst.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present on the indole or phenyl rings.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates exploration into new chemical reactions and the development of novel compounds.

Biology and Medicine

The compound is investigated for its potential pharmacological properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotection : Research indicates potential applications in treating neurodegenerative diseases by modulating neuroinflammation and improving cognitive function.

The mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors involved in cellular processes.

Industrial Applications

In industry, 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide could be utilized in developing new materials or as an intermediate in synthesizing other valuable chemicals. Its structural features may impart desirable properties to final products.

Case Studies

Several case studies have explored the biological activity of related indole derivatives:

- Anticancer Activity : A study demonstrated that indole derivatives inhibited the growth of various cancer cell lines through apoptosis induction.

- Neuroprotection : Research on nSMase2 inhibitors highlighted their ability to reduce neuroinflammation and improve cognitive function in mouse models of Alzheimer’s disease.

- Antimicrobial Properties : Some structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets by binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(1H-Indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid: Fehlt das Bromatom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

2-(6-Chlor-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid: Enthält ein Chloratom anstelle von Brom, was möglicherweise zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

2-(6-Brom-1H-indol-1-yl)-N-(3,4-Dimethoxyphenyl)acetamid: Hat ein anderes Substitutionsschema am Phenylring, was seine Wechselwirkungen und Wirkungen beeinflussen kann.

Einzigartigkeit

Das Vorhandensein des Bromatoms an der 6-Position des Indolrings und das spezifische Substitutionsschema am Phenylring machen 2-(6-Brom-1H-indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamid einzigartig. Diese strukturellen Merkmale können seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen und sie von ähnlichen Verbindungen unterscheiden.

Biologische Aktivität

2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which includes a brominated indole moiety and an acetamide functional group. Its molecular formula is C18H17BrN2O3, with a molecular weight of approximately 363.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Structural Characteristics

The unique structure of this compound is critical for its biological activity:

- Indole Ring : Facilitates π-π stacking interactions with aromatic amino acids in proteins.

- Dimethoxyphenyl Moiety : May enhance interactions with various biological targets.

These features contribute to the compound's potential to modulate enzyme activity or receptor binding, suggesting applications in treating conditions like cancer and neurological disorders.

The exact mechanism of action of this compound is still under investigation. Preliminary studies indicate that it may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of the bromine atom at the 6-position of the indole ring is particularly significant for its reactivity and interaction with biological targets.

Anticancer Potential

Research suggests that this compound may exhibit anticancer properties. In vitro studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For instance, derivatives of indole have been shown to target various cancer cell lines effectively .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies involving inhibitors of neutral sphingomyelinase (nSMase2), which plays a role in neuroinflammation and neurodegeneration, indicate that compounds structurally related to this compound could inhibit nSMase2 activity, potentially offering therapeutic benefits in conditions like Alzheimer’s disease .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities based on structural modifications:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | Lacks bromine atom | May exhibit different reactivity | Moderate anticancer activity |

| 2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | Contains chlorine instead of bromine | Potentially different biological properties | Variable efficacy against cancer |

| 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Different substitution on phenyl ring | May influence interactions and effects | Enhanced neuroprotective effects |

Case Studies

Several case studies have explored the biological activity of related indole derivatives:

- Anticancer Activity : A study demonstrated that indole derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Neuroprotection : Research on nSMase2 inhibitors highlighted their ability to reduce neuroinflammation and improve cognitive function in mouse models of Alzheimer’s disease.

- Antimicrobial Properties : Some structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.